Trifluoroacetyl tripeptide-2

Descripción

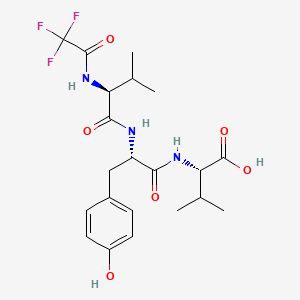

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVSLMGBKQKUAV-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64577-63-5 | |

| Record name | Trifluoroacetyl tripeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064577635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFLUOROACETYL TRIPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6WT9V3SGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trifluoroacetyl Tripeptide-2: A Deep Dive into its Mechanism of Action for Skin Rejuvenation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide engineered to combat the signs of skin aging. This document consolidates current in vitro and in vivo research, detailing the molecular pathways through which this tripeptide exerts its effects on the extracellular matrix and cellular senescence. Quantitative data are presented in structured tables, and key experimental protocols are outlined to facilitate further research and development.

Core Mechanisms of Action

This compound is a multi-faceted peptide that addresses skin aging through several key pathways. Its primary functions include the inhibition of progerin synthesis, the modulation of matrix metalloproteinases (MMPs) and elastase activity, the stimulation of essential extracellular matrix (ECM) components, and the enhancement of cellular communication.

Inhibition of Progerin Synthesis

Progerin, a truncated and toxic form of lamin A, is a key biomarker of cellular senescence.[1] Its accumulation leads to nuclear defects, DNA damage, and accelerated skin aging.[2] this compound has been shown to significantly reduce the synthesis of progerin in fibroblasts, thereby mitigating a primary driver of cellular aging.[1][3] This action is thought to be mediated by influencing the farnesyl transferase inhibitor, which is involved in the processing of lamin A to progerin.[1]

Modulation of Extracellular Matrix Degradation

The integrity of the extracellular matrix is crucial for maintaining skin's structural support and youthful appearance. This compound protects the ECM by inhibiting key enzymes responsible for its degradation.[2][3]

-

Matrix Metalloproteinases (MMPs): The peptide demonstrates a dose-dependent inhibitory effect on MMP-1, MMP-3, and MMP-9, which are responsible for the breakdown of collagen and other ECM proteins.[1]

-

Elastase: It also inhibits elastase, the enzyme that degrades elastin (B1584352), a protein critical for skin's elasticity.[2]

Stimulation of Extracellular Matrix Synthesis and Cellular Communication

Beyond its protective effects, this compound actively promotes the synthesis of vital ECM components and enhances intercellular communication.

-

Collagen and Elastin Synthesis: The peptide upregulates the expression of genes responsible for producing collagen (COL1A1) and elastin (ELN).[4] This is partly achieved through the enhancement of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of ECM production.[4]

-

Syndecan-1 Expression: this compound significantly increases the synthesis of syndecan-1, a cell-surface proteoglycan that acts as a co-receptor for growth factors and plays a vital role in skin homeostasis and cell-matrix interactions.[1]

-

MicroRNA Regulation: The peptide can downregulate miR-29, a microRNA known to inhibit collagen synthesis, further promoting a pro-collagen environment.[4]

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro and in vivo studies on this compound.

| In Vitro Efficacy: Progerin Synthesis Inhibition[1] | |

| Concentration of this compound | Reduction in Progerin Synthesis (%) |

| 0.005 ppm | 18.0% (p < 0.05) |

| 0.05 ppm | 21.9% (p < 0.05) |

| In Vitro Efficacy: Syndecan-1 Synthesis Stimulation[1] | |

| Concentration of this compound | Increase in Syndecan-1 Synthesis (%) |

| 0.0005 ppm | 19% (p < 0.05) |

| 0.005 ppm | 56% (p < 0.05) |

| In Vitro Efficacy: ECM Protection[1] | |

| Enzyme | Protection of Fibers from Degradation (%) |

| Collagenase | 43% |

| Elastase | 100% |

| In Vivo Efficacy: Improvement in Skin Biomechanical Properties[1] | |

| Parameter | Improvement (%) |

| Cutaneous Firmness | +20.0% (p < 0.1) |

| Elasticity | +20.9% (p < 0.1) |

| Visco-elasticity | +13.3% (p < 0.01) |

| In Vivo Efficacy: Reduction in Jawline Sagging[1] | |

| Treatment Duration | Reduction in Volume of Jawline (%) |

| 4 weeks | -0.6% (p < 0.05 vs T0 and placebo) |

| 8 weeks | -3.4% (p < 0.05 vs T0 and placebo) |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the in vitro efficacy of this compound.

Detailed Experimental Protocols

MMP-1, MMP-3, and MMP-9 Inhibition Assay[1]

-

Principle: A fluorogenic assay is used to measure the inhibitory effect of this compound on MMP activity.

-

Methodology:

-

Calibrated extracts of MMP-1, MMP-3, or MMP-9 are incubated with a fluorogenic substrate in the presence or absence (control) of varying concentrations of this compound.

-

The reaction is incubated for 30 minutes.

-

The fluorescence of the assay medium is measured using a microplate reader.

-

The percent activity and subsequently the percent inhibition are calculated.

-

Collagenase and Elastase Activity Assay on Human Skin Slices[1]

-

Principle: This assay evaluates the protective effect of this compound on collagen and elastin fibers in ex vivo human skin.

-

Methodology:

-

Human skin slices (5 x 2 mm, 5 µm thick) are pre-incubated for 30 minutes with or without this compound (0.05 ppm).

-

The slices are then incubated for 3 hours in the presence of type I collagenase or human leukocyte-derived elastase. Control slices are incubated without the enzymes.

-

Post-incubation, collagen and elastic fibers are stained with Masson's trichrome and orceine, respectively.

-

The surface area occupied by the stained fibers is quantified using microscopy and image analysis software in 40 randomly selected fields to determine the inhibitory effect.

-

Progerin Synthesis Assay in Human Fibroblasts[1]

-

Principle: An ELISA-based assay is used to quantify the amount of progerin produced by fibroblasts.

-

Methodology:

-

Normal human fibroblasts from a 44-year-old donor are incubated for 96 hours with this compound (0.005 ppm and 0.05 ppm).

-

After incubation, cell lysates are collected.

-

The quantity of progerin in the lysates is determined using a specific ELISA kit.

-

Syndecan-1 Expression in Human Keratinocytes[1]

-

Principle: Immunofluorescence is employed to visualize and quantify the expression of syndecan-1.

-

Methodology:

-

Human keratinocytes are incubated for 24 hours with various concentrations of this compound (significant results at 0.0005 ppm and 0.005 ppm).

-

The cells are then fixed and incubated with a primary anti-syndecan-1 antibody.

-

A FITC-coupled secondary antibody is then applied.

-

The fluorescent signal is analyzed using an optical microscope and appropriate software to quantify the expression levels.

-

In Vivo Assessment of Skin Biomechanical Properties

-

Cutometry: This non-invasive method measures the viscoelastic properties of the skin. A probe applies a negative pressure to pull the skin into the aperture, and the degree of deformation and the ability to return to the original state are measured. Key parameters include:

-

R0: Skin's ability to resist suction (firmness).

-

R2: Gross elasticity.

-

R5: Net elasticity.

-

-

Fringe Projection Profilometry: This technique creates a 3D model of the skin's surface by projecting a pattern of light and analyzing its distortion. It is used to quantify wrinkles and skin sagging by measuring parameters such as:

-

Ra: Mean roughness.

-

Rz: Mean of five measurements of roughness depth.

-

Conclusion

This compound presents a robust and multi-targeted approach to skin anti-aging. By simultaneously inhibiting the production of the senescence marker progerin, protecting the ECM from enzymatic degradation, and stimulating the synthesis of crucial structural proteins like collagen and elastin, it addresses the multifaceted nature of the aging process. The quantitative in vitro and in vivo data underscore its efficacy, and the detailed experimental protocols provided herein offer a framework for further investigation and validation by the scientific community. This peptide represents a significant advancement in the development of scientifically-backed cosmetic and dermatological ingredients.

References

An In-Depth Technical Guide to the Synthesis and Purification of Trifluoroacetyl Tripeptide-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetyl Tripeptide-2, a synthetic peptide derivative, has garnered significant attention in the fields of cosmetics and dermatology for its potent anti-aging properties. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Detailed experimental protocols for its solid-phase synthesis and purification by high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide elucidates the key biological mechanisms of action of this compound, including its role in the inhibition of matrix metalloproteinases (MMPs) and the reduction of progerin synthesis, substantiated by quantitative data. Visual diagrams of the synthetic workflow and relevant signaling pathways are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a biomimetic peptide derived from an elastase inhibitor.[1] Its structure consists of a tripeptide sequence, Valyl-Tyrosyl-Valine, with an N-terminal trifluoroacetyl group. This modification enhances the peptide's stability and facilitates its penetration into the skin.[2][3] The primary application of this compound is in anti-aging skincare formulations, where it is purported to improve skin firmness and elasticity and reduce the appearance of wrinkles.[3][4] These effects are attributed to its dual mechanism of action: the inhibition of enzymes that degrade the extracellular matrix and the modulation of cellular senescence markers.[5][6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[2] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps.[4]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the solid-phase synthesis of this compound is depicted below.

SPPS Workflow for this compound

Experimental Protocol: Solid-Phase Synthesis

The following protocol is adapted from a patented synthesis method and outlines the key steps for producing this compound.[7]

Materials:

-

Wang Resin

-

Fmoc-Val-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Phenol

-

Anisole

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Wang resin in DMF in a reaction vessel.

-

First Amino Acid Coupling: Add Fmoc-Val-OH, DIC, and DMAP to the swollen resin. Agitate the mixture for 2-4 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Monitor the deprotection using a Kaiser test. Wash the resin with DMF and DCM.

-

Second Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the deprotected resin using DIC and HOBt as coupling agents in DMF. Agitate for 2-4 hours and wash.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.

-

Third Amino Acid Coupling: Couple Fmoc-Val-OH using DIC and HOBt. Agitate for 2-4 hours and wash.

-

Fmoc Deprotection: Perform a final Fmoc deprotection.

-

Trifluoroacetylation: React the N-terminal amine of the resin-bound tripeptide with trifluoroacetic acid.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/phenol/anisole/water/TIS (e.g., 83:5:4:3:5 v/v) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.

-

Precipitation and Washing: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold diethyl ether.

-

Drying: Dry the crude peptide under vacuum.

Synthesis Data

| Parameter | Value | Reference |

| Starting Resin | Wang Resin | [7] |

| Peptide Sequence | Val-Tyr-Val | [7] |

| N-terminal Modification | Trifluoroacetyl | [7] |

| Overall Yield | ~74% | [7] |

Purification and Characterization

The crude this compound is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Experimental Protocol: HPLC Purification

Materials:

-

Crude this compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.

-

Column: Use a preparative C18 RP-HPLC column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient Elution: Purify the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be 10-60% B over 30-60 minutes.

-

Detection: Monitor the elution profile at 220 nm.

-

Fraction Collection: Collect the fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

Characterization Data

| Parameter | Specification | Reference |

| Appearance | White powder | [8] |

| Identity by HPLC | Matches reference | [8] |

| Identity by MS (m/z) | 475.19 ± 1 | [8] |

| Peptide Purity (HPLC) | ≥ 95% | [8] |

| Water Content | ≤ 8% | [8] |

Biological Activity and Mechanism of Action

This compound exerts its anti-aging effects through a dual mechanism: inhibition of matrix metalloproteinases (MMPs) and reduction of progerin synthesis.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components such as collagen and elastin.[6] With age, the activity of MMPs increases, leading to a breakdown of the ECM and the formation of wrinkles and sagging skin. This compound has been shown to inhibit the activity of several MMPs, thereby protecting the structural integrity of the ECM.[6][7]

Inhibition of MMPs by this compound

Quantitative Data: MMP Inhibition

In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on MMP-1, MMP-3, and MMP-9.[7]

| MMP Target | Concentration (ppm) | % Inhibition | Reference |

| MMP-1 | 0.08 | Significant | [7] |

| 0.25 | Significant | [7] | |

| MMP-3 | 0.001 | Significant | [7] |

| 0.003 | Significant | [7] | |

| 0.01 | Significant | [7] | |

| 0.03 | Significant | [7] | |

| MMP-9 | 0.08 | Significant | [7] |

| 0.25 | Significant | [7] | |

| 0.75 | Significant | [7] |

Reduction of Progerin Synthesis

Progerin is a truncated and toxic form of lamin A, a nuclear protein. The accumulation of progerin in cells is a biomarker of cellular senescence and contributes to the aging process.[6] this compound has been shown to significantly reduce the synthesis of progerin in fibroblasts, thereby mitigating cellular aging.[6][7]

Reduction of Progerin Synthesis by this compound

Quantitative Data: Progerin Reduction

Studies on human fibroblasts have quantified the reduction in progerin synthesis upon treatment with this compound.[7]

| Cell Type | Concentration (ppm) | % Progerin Reduction | Reference |

| Human Fibroblasts | 0.005 | 18.0% (p < 0.05) | [7] |

| 0.05 | 21.9% (p < 0.05) | [7] |

Conclusion

This compound is a well-characterized synthetic peptide with significant potential in anti-aging applications. Its synthesis via solid-phase peptide synthesis is a robust and scalable method, yielding a high-purity product after HPLC purification. The dual mechanism of action, involving the inhibition of matrix metalloproteinases and the reduction of progerin synthesis, provides a strong scientific basis for its efficacy in improving skin health and appearance. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary for the synthesis, purification, and biological evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. This compound - Descrizione [tiiips.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. experchem.com [experchem.com]

Cellular Effects of Trifluoroacetyl Tripeptide-2 on Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetyl tripeptide-2 (TT2), a synthetic peptide, has emerged as a significant modulator of fibroblast activity and extracellular matrix (ECM) homeostasis. This technical guide provides an in-depth analysis of the cellular effects of TT2 on fibroblasts, focusing on its molecular mechanisms, quantitative impacts, and the experimental protocols used for its evaluation. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of TT2's potential in skin aging and tissue regeneration.

Mechanism of Action

This compound exerts its effects on fibroblasts through a multi-faceted approach, primarily by targeting key proteins involved in cellular senescence and ECM degradation. Its principal mechanisms include the inhibition of progerin synthesis, reduction of matrix metalloproteinase (MMP) and elastase activity, and the stimulation of essential ECM proteins.

Inhibition of Progerin Synthesis

Progerin, a truncated form of lamin A, is a biomarker for cellular senescence. Its accumulation in fibroblasts leads to nuclear defects and premature aging.[1] TT2 has been shown to significantly reduce the synthesis of progerin in normal human fibroblasts.[2][3] This reduction in progerin levels is thought to delay cellular senescence and improve overall cell function.[1]

Modulation of Extracellular Matrix Components

The integrity of the ECM is crucial for skin structure and function. TT2 plays a dual role in maintaining a healthy ECM by both inhibiting degradation and promoting synthesis of its key components.[4]

-

Inhibition of Matrix Metalloproteinases (MMPs) and Elastase: MMPs are a family of enzymes responsible for the degradation of ECM proteins, including collagen.[2] TT2 has been demonstrated to inhibit the activity of MMP-1, MMP-3, and MMP-9 in a dose-dependent manner.[2] Furthermore, it inhibits elastase, the enzyme that breaks down elastin (B1584352), a protein critical for skin elasticity.[1] By inhibiting these enzymes, TT2 helps to preserve the structural integrity of the ECM.[4][5]

-

Stimulation of Collagen and Elastin Synthesis: TT2 stimulates fibroblasts to increase the production of essential ECM proteins.[4][6] It upregulates the expression of genes such as COL1A1 (for collagen type I) and ELN (for elastin), leading to a denser and more resilient dermal matrix.[4]

-

Promotion of Proteoglycan Synthesis: TT2 also increases the production of proteoglycans, such as syndecans.[1][6] Syndecans are involved in cell-matrix interactions and act as co-receptors for growth factors, playing a vital role in skin homeostasis.[2]

Quantitative Data on Fibroblast Effects

The following tables summarize the quantitative effects of this compound on various fibroblast functions as reported in in vitro studies.

| Parameter Assessed | Cell Type | TT2 Concentration | Observed Effect | Citation |

| Progerin Synthesis | Normal Human Fibroblasts | 0.005 ppm | -18.0% (p < 0.05) | [2] |

| 0.05 ppm | -21.9% (p < 0.05) | [2] | ||

| MMP-1 Activity | Dose-dependent | Significant Inhibition | [2] | |

| MMP-3 Activity | Dose-dependent | Significant Inhibition | [2] | |

| MMP-9 Activity | Dose-dependent | Significant Inhibition | [2] | |

| Collagen Fiber Protection | Human Skin Slices | 0.05 ppm | ~43% protection against collagenase | [2] |

| Elastic Fiber Protection | Human Skin Slices | 0.05 ppm | ~100% protection against elastase | [2] |

| Syndecan-1 Expression | Human Keratinocytes | 0.0005 ppm | +19% (p < 0.05) | |

| 0.005 ppm | +56% (p < 0.05) |

Signaling Pathways

This compound is believed to influence key signaling pathways within fibroblasts to exert its biological effects. The Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of ECM production, is implicated in the mechanism of action of TT2. By potentially enhancing TGF-β signaling, TT2 can promote fibroblast activity and boost the synthesis of collagen and other ECM components.

Experimental Protocols

This section provides an overview of the methodologies for key experiments to assess the cellular effects of this compound on fibroblasts.

Progerin Quantification via ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for quantifying progerin levels in fibroblast cell lysates.

Methodology:

-

Cell Culture and Treatment: Plate human dermal fibroblasts in appropriate culture vessels. Once confluent, treat the cells with varying concentrations of TT2 or a vehicle control for a specified period (e.g., 96 hours).[3]

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method such as the Bradford assay.

-

ELISA Procedure:

-

Coat a 96-well microplate with a capture antibody specific for progerin and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add diluted cell lysates and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

After another wash, add the enzyme substrate and incubate until a color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to determine the concentration of progerin in the samples. Normalize the progerin concentration to the total protein concentration for each sample.

Matrix Metalloproteinase (MMP) Activity Assay

This protocol describes a fluorogenic assay to measure the activity of MMPs, such as MMP-1, in the presence of TT2.

Methodology:

-

Enzyme and Inhibitor Preparation: Prepare solutions of purified recombinant human MMP-1 and various concentrations of TT2.

-

Reaction Setup: In a 96-well microplate, combine the MMP-1 enzyme with either TT2 or a vehicle control.

-

Substrate Addition: Add a fluorogenic MMP-1 substrate to each well to initiate the enzymatic reaction. This substrate is typically a peptide that is cleaved by MMP-1, separating a fluorophore from a quencher molecule and resulting in an increase in fluorescence.[3][7]

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage from the change in fluorescence over time. Determine the percent inhibition of MMP-1 activity by TT2 at each concentration compared to the control.

Collagen Synthesis Assay (Sirius Red Staining)

This protocol outlines the use of Sirius Red staining to quantify total collagen production by fibroblasts.[8][9]

Methodology:

-

Cell Culture and Treatment: Culture fibroblasts in multi-well plates and treat with TT2 or a control for a designated period.

-

Fixation: After treatment, fix the cells with a suitable fixative (e.g., Kahle's fixative solution).[9]

-

Staining: Wash the fixed cells and stain with a Sirius Red solution prepared in picric acid.[8]

-

Washing: Thoroughly wash the stained cells to remove unbound dye.

-

Dye Elution: Elute the bound dye from the collagen using a destaining solution (e.g., 0.1 M NaOH).[10]

-

Quantification: Transfer the eluate to a new microplate and measure the absorbance at a specific wavelength (e.g., 540 nm).[10]

-

Data Analysis: The absorbance is directly proportional to the amount of collagen in the sample. Compare the absorbance of TT2-treated cells to control cells to determine the effect on collagen synthesis.

Elastin Synthesis Assay (Fastin™ Elastin Assay)

This protocol describes a quantitative dye-binding method for the analysis of elastin produced by fibroblasts.[11][12]

Methodology:

-

Sample Preparation: Culture fibroblasts with TT2 or a control. Collect both the cell layer and the culture medium. Extract insoluble elastin by heating the samples in oxalic acid to produce soluble α-elastin.[12]

-

Dye Binding: Add a specific dye reagent (e.g., 5,10,15,20-tetraphenyl-21H,23H-porphine tetra-sulfonate) to the α-elastin samples, which binds to elastin and forms a precipitate.[12]

-

Isolation and Elution: Centrifuge the samples to pellet the elastin-dye complex. Discard the supernatant and elute the bound dye from the pellet.

-

Quantification: Measure the absorbance of the eluted dye.

-

Data Analysis: Use a standard curve prepared with known concentrations of α-elastin to determine the elastin content in the samples.

Conclusion

This compound demonstrates significant potential as an active agent in skincare and regenerative medicine. Its ability to combat cellular senescence by reducing progerin synthesis and to remodel the extracellular matrix by inhibiting degradative enzymes and stimulating the synthesis of crucial structural proteins in fibroblasts provides a strong scientific basis for its application. The experimental protocols outlined in this guide offer a framework for the continued investigation and validation of the cellular effects of this promising peptide. Further research into its precise interactions with signaling pathways and long-term effects on tissue homeostasis will undoubtedly solidify its role in the development of advanced therapeutic and cosmetic solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. cipherskincare.com [cipherskincare.com]

- 6. Function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biovendor.com [biovendor.com]

Trifluoroacetyl Tripeptide-2: A Modulator of Progerin Synthesis for Cellular Longevity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a fundamental process in aging, is intricately linked to the accumulation of progerin, a toxic, truncated form of the nuclear protein lamin A. The synthesis of progerin disrupts nuclear architecture, leading to DNA damage and accelerated aging phenotypes. This technical guide provides a comprehensive overview of Trifluoroacetyl tripeptide-2 (TT2), a synthetic peptide that has demonstrated significant potential in the inhibition of progerin synthesis. We will delve into the molecular mechanisms of progerin formation, the multifaceted action of this compound, and present quantitative data on its efficacy. Furthermore, this guide will provide detailed experimental protocols for key assays and visualize the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of aging, dermatology, and drug discovery.

Introduction: The Role of Progerin in Cellular Senescence

The nuclear lamina, a protein meshwork lining the inner nuclear membrane, plays a crucial role in maintaining nuclear structure and function. A key component of this lamina is lamin A, which is synthesized from its precursor, prelamin A, through a series of post-translational modifications. In a pathological process associated with the premature aging syndrome Hutchinson-Gilford Progeria Syndrome (HGPS), and also occurring at lower levels during normal aging, a point mutation in the LMNA gene leads to the production of a truncated and permanently farnesylated form of prelamin A, known as progerin.[1][2]

The permanent farnesylation of progerin prevents its proper integration into the nuclear lamina, leading to a cascade of detrimental cellular events, including nuclear blebbing, disorganized chromatin, increased DNA damage, and ultimately, premature cellular senescence.[2][3] The accumulation of progerin is not limited to HGPS; it has been observed in normally aged cells, suggesting its role as a biomarker and a key player in the general aging process.[4]

This compound: A Multi-Targeted Anti-Aging Peptide

This compound (TT2), with the sequence TFA-Val-Try-Val-OH, is a biomimetic peptide designed to counteract the aging process through multiple mechanisms.[5][6] While initially developed as an inhibitor of elastase and matrix metalloproteinases (MMPs), subsequent research has highlighted its significant role in the modulation of progerin synthesis.[5]

The proposed mechanism for progerin synthesis inhibition by TT2 involves its influence on farnesyltransferase, a key enzyme in the post-translational modification of prelamin A.[7] By interfering with this process, TT2 is thought to reduce the production of toxic, farnesylated progerin. Beyond its effects on progerin, TT2 also exhibits a broader anti-aging profile by protecting the extracellular matrix (ECM) from degradation and enhancing the interaction between cells and their surrounding matrix.[5][6][7]

Quantitative Efficacy of this compound

In vitro and in vivo studies have provided quantitative evidence for the efficacy of this compound in mitigating key markers of cellular aging.

Table 1: In Vitro Efficacy of this compound

| Parameter Assessed | Cell Type | TT2 Concentration | Result | Citation |

| Progerin Synthesis Inhibition | Human Dermal Fibroblasts | 0.005 ppm | 18.0% reduction (p < 0.05) | [7] |

| 0.05 ppm | 21.9% reduction (p < 0.05) | [7] | ||

| MMP-1 Inhibition | - | 0.0005% | Significant dose-dependent inhibition | [7] |

| MMP-3 Inhibition | - | 0.0005% | Significant dose-dependent inhibition | [7] |

| MMP-9 Inhibition | - | 0.0005% | Significant dose-dependent inhibition | [7] |

| Elastase Inhibition | Human Skin Slices | 0.05 ppm | 100% protection of elastic fibers | [7] |

| Syndecan-1 Synthesis Stimulation | Human Keratinocytes | 0.0005 ppm | +19% increase (p < 0.05) | [7] |

| 0.005 ppm | +56% increase (p < 0.05) | [7] |

Table 2: In Vivo Efficacy of this compound

| Parameter Assessed | Duration of Treatment | TT2 Concentration | Result | Citation |

| Skin Firmness | 28 days | 2% Cream | ~20% improvement | [8] |

| Skin Elasticity | 28 days | 2% Cream | ~20% improvement | [8] |

| Jawline Sagging | 56 days | 2% Cream | Up to 10% lift | [8] |

Signaling Pathways and Mechanisms

Progerin Synthesis and the Impact of this compound

The synthesis of progerin is a multi-step process originating from a mutation in the LMNA gene. The resulting aberrant prelamin A undergoes farnesylation, a lipid modification catalyzed by farnesyltransferase. This farnesyl group anchors the protein to the inner nuclear membrane. In normal lamin A processing, a subsequent cleavage step removes the farnesylated tail. However, in the case of progerin, this cleavage site is absent, leading to the accumulation of the permanently farnesylated, toxic protein. This compound is believed to interfere with this pathway, potentially by inhibiting farnesyltransferase activity, thereby reducing the amount of functional progerin.

Caption: Progerin Synthesis Pathway and TT2 Inhibition.

Cellular Senescence Cascade Triggered by Progerin

The accumulation of progerin at the nuclear lamina initiates a signaling cascade that culminates in cellular senescence. The distorted nuclear architecture leads to increased DNA damage, which activates DNA damage response (DDR) pathways. This, in turn, leads to the activation of key tumor suppressor proteins like p53 and the retinoblastoma protein (Rb), which enforce cell cycle arrest, a hallmark of senescence.

Caption: Progerin-Induced Cellular Senescence Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Progerin Quantification in Human Dermal Fibroblasts via ELISA

This protocol outlines the steps for quantifying progerin levels in cultured human dermal fibroblasts.

-

Cell Culture and Treatment:

-

Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed cells in 96-well plates at a density of 15,000 to 25,000 cells per well and allow them to adhere overnight.[9]

-

Treat the cells with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) or a vehicle control for 48 hours.[7]

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

ELISA Procedure:

-

Use a commercially available progerin ELISA kit, following the manufacturer's instructions.

-

Typically, this involves coating a 96-well plate with a capture antibody specific for progerin.

-

Add diluted cell lysates and standards to the wells and incubate to allow progerin to bind to the capture antibody.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colorimetric signal.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known progerin standards.

-

Calculate the concentration of progerin in the cell lysates by interpolating their absorbance values on the standard curve.

-

Normalize progerin levels to the total protein concentration of each sample, determined by a protein assay such as the Bradford assay.

-

Express the results as a percentage reduction in progerin synthesis compared to the vehicle control.

-

Caption: Experimental Workflow for Progerin ELISA.

Matrix Metalloproteinase (MMP) Activity Assay

This protocol describes a fluorogenic assay to measure the inhibitory activity of this compound on MMP-1, MMP-3, and MMP-9.

-

Reagent Preparation:

-

Reconstitute recombinant human MMP-1, MMP-3, or MMP-9 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of the appropriate MMP enzyme dilution.

-

Add 25 µL of the this compound dilutions or a vehicle control to the respective wells.

-

Include a positive control with a known MMP inhibitor (e.g., GM6001) and a negative control with assay buffer only.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 1-minute intervals for 30-60 minutes using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percentage of MMP inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Syndecan-1 Expression in Human Keratinocytes

This protocol details the analysis of syndecan-1 expression in human keratinocytes via immunofluorescence.

-

Cell Culture and Treatment:

-

Culture human keratinocytes in an appropriate medium (e.g., Keratinocyte Growth Medium) on glass coverslips in a 24-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 0.0005 ppm and 0.005 ppm) or a vehicle control for 24 hours.[7]

-

-

Immunofluorescence Staining:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against syndecan-1 diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Visualize the stained cells using a fluorescence microscope.

-

Capture images of multiple random fields for each treatment condition.

-

Quantify the fluorescence intensity of syndecan-1 staining per cell using image analysis software (e.g., ImageJ).

-

Normalize the syndecan-1 fluorescence intensity to the number of cells (DAPI-stained nuclei).

-

Express the results as a percentage increase in syndecan-1 expression compared to the vehicle control.

-

Conclusion

This compound presents a promising, multi-faceted approach to combating the signs of cellular aging. Its ability to significantly inhibit the synthesis of the toxic protein progerin, coupled with its protective effects on the extracellular matrix, positions it as a valuable tool for researchers and a potent ingredient in the development of advanced anti-aging therapies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the mechanisms and applications of this innovative peptide. As our understanding of the molecular drivers of aging deepens, targeted interventions like the inhibition of progerin synthesis with molecules such as this compound will be at the forefront of promoting cellular health and longevity.

References

- 1. Reprogramming progeria fibroblasts re‐establishes a normal epigenetic landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progerin and telomere dysfunction collaborate to trigger cellular senescence in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 6. quickzyme.com [quickzyme.com]

- 7. Progerin and telomere dysfunction collaborate to trigger cellular senescence in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A farnesyltransferase inhibitor improves disease phenotypes in mice with a Hutchinson-Gilford progeria syndrome mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ectopic expression of syndecan-1 in basal epidermis affects keratinocyte proliferation and wound re-epithelialization - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoroacetyl Tripeptide-2: A Deep Dive into Extracellular Matrix Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, has emerged as a significant agent in the field of dermatology and cosmetology for its profound effects on the extracellular matrix (ECM) and its role in mitigating the signs of cellular senescence. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental validation of this compound. By inhibiting key enzymatic degraders of the ECM and modulating proteins implicated in cellular aging, this tripeptide offers a multi-faceted approach to preserving skin structure and function. This document serves as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of its biological pathways.

Introduction

The integrity of the extracellular matrix (ECM) is paramount for maintaining the structural and functional integrity of the skin.[1][2] Skin aging is a complex biological process characterized by the progressive degradation of ECM components, such as collagen and elastin (B1584352), and a decline in cellular function.[1][3] This degradation is largely mediated by the increased activity of matrix metalloproteinases (MMPs) and elastase.[4][5] Concurrently, cellular senescence, a state of irreversible growth arrest, contributes to the aging phenotype. A key biomarker and inducer of cellular senescence is the protein progerin.[1][4]

This compound is a synthetic tripeptide (TFA-Val-Try-Val-OH) designed to counteract these age-related changes.[2][6] It functions as an inhibitor of elastase and various MMPs, and notably, it reduces the synthesis of progerin.[4][6] This dual action of protecting the ECM and combating cellular senescence positions this compound as a potent anti-aging compound.[1][2] This guide will delve into the technical details of its mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its protective effects on the extracellular matrix through several distinct yet interconnected pathways.

Inhibition of Progerin Synthesis

Progerin, a truncated form of lamin A, is a protein that accumulates in aging cells and is directly implicated in cellular senescence.[1][4] By inhibiting the synthesis of progerin, this compound helps to delay the onset of cellular aging, allowing skin cells to function more like younger cells.[4][7] This reduction in progerin helps preserve the structural integrity of the cell nucleus and reduces DNA damage, thereby mitigating a key driver of the aging process.[6]

Regulation of Extracellular Matrix Components

The peptide plays a crucial role in maintaining the balance between ECM synthesis and degradation.

-

Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to inhibit the activity of MMP-1, MMP-3, and MMP-9 in a dose-dependent manner.[1] These enzymes are responsible for the breakdown of collagen and other essential ECM proteins.[2][4] By downregulating their activity, the tripeptide helps to preserve the existing collagen framework, reducing the appearance of wrinkles and improving skin firmness.[4]

-

Inhibition of Elastase: Elastase is an enzyme that degrades elastin, the protein responsible for the skin's elasticity and its ability to recoil.[5][8] this compound acts as an elastase inhibitor, thereby protecting elastin fibers from degradation and helping to maintain skin's firmness and elasticity.[5][6]

-

Stimulation of Syndecan-1 Expression: Syndecans are transmembrane proteoglycans that play a vital role in cell-matrix interactions and growth factor signaling.[1] Their expression decreases with age. This compound has been found to stimulate the expression of syndecan-1 in keratinocytes, which helps to maintain healthy interactions between cells and their surrounding matrix.[1][6]

-

Upregulation of ECM Proteins: The peptide also upregulates the production of key ECM proteins such as fibronectin and laminin, which are crucial for the structural and functional integrity of the dermal matrix.[2] It also stimulates the expression of genes like COL1A1 and ELN, which are responsible for the synthesis of collagen and elastin, respectively.[2]

The multifaceted mechanism of action of this compound is visualized in the signaling pathway diagram below.

Caption: Signaling pathway of this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter Assessed | Concentration of this compound | Result | Reference |

| Progerin Synthesis Inhibition in Fibroblasts | 0.005 ppm | 18.0% reduction (p < 0.05) | [1] |

| 0.05 ppm | 21.9% reduction (p < 0.05) | [1] | |

| MMP-1 Inhibition | Dose-dependent | Significant inhibition | [1] |

| MMP-3 Inhibition | Dose-dependent | Significant inhibition | [1] |

| MMP-9 Inhibition | Dose-dependent | Significant inhibition | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter Assessed | Treatment | Duration | Result | Reference |

| Skin Elasticity and Firmness | 2% Progeline cream | 28 days | ~20% improvement | [7][9] |

| Sagging Jaw-line | 2% Progeline cream | 56 days | Up to 10% lift | [7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture of Human Dermal Fibroblasts

A foundational step for in vitro assays is the proper culture of human dermal fibroblasts (HDFs).

-

Materials:

-

Protocol:

-

Cell Thawing and Seeding: Thaw cryopreserved HDFs rapidly in a 37°C water bath.[10] Transfer the cell suspension to a centrifuge tube containing pre-warmed fibroblast growth medium and centrifuge at approximately 200 x g for 5 minutes to pellet the cells.[10] Resuspend the cell pellet in fresh medium and seed into a T-75 flask at a density of 3,000-6,000 cells/cm².

-

Cell Maintenance: Culture the cells in an incubator at 37°C with 5% CO2.[11] Change the medium every 2-3 days.[10]

-

Passaging: When the cells reach approximately 80% confluency, passage them.[11] Aspirate the medium, wash the cell monolayer with PBS, and then add Trypsin/EDTA to detach the cells.[11] Neutralize the trypsin with medium containing serum, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.[11]

-

Caption: Workflow for Human Dermal Fibroblast Culture.

Progerin Synthesis Assay (ELISA)

The effect of this compound on progerin synthesis is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Outline:

-

Culture mature human dermal fibroblasts to the desired confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) and a vehicle control for a specified period (e.g., 96 hours).[12]

-

Lyse the cells to extract total protein.

-

Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Use a commercially available progerin-specific ELISA kit.

-

Add equal amounts of total protein from each sample to the wells of the ELISA plate.

-

Follow the manufacturer's instructions for incubation with primary and secondary antibodies, washing steps, and substrate addition.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of progerin in each sample relative to the standard curve and normalize to the total protein concentration.

-

Express the results as a percentage of the vehicle-treated control.

-

Matrix Metalloproteinase (MMP) Activity Assays

The inhibitory effect of this compound on MMPs can be assessed using commercially available activity assay kits.

-

Protocol Outline:

-

Obtain purified, active human MMP-1, MMP-3, or MMP-9.

-

Pre-incubate the enzyme with various concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding a fluorogenic MMP substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Sirius Red Collagen Staining

To visualize collagen in tissue sections, Picro-Sirius Red staining is a standard and effective method.

-

Materials:

-

Paraffin-embedded tissue sections (5µm)[13]

-

Picro-Sirius Red solution (0.5g Sirius Red F3B in 500 ml saturated aqueous picric acid)[14]

-

Acidified water (0.5% acetic acid in water)[15]

-

Ethanol (B145695) (100%)

-

Xylene

-

Resinous mounting medium

-

-

Protocol:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[14][15]

-

Staining: Incubate the slides in the Picro-Sirius Red solution for 60 minutes.[14][15] This allows for near-equilibrium staining of collagen fibers.

-

Rinsing: Briefly rinse the slides in two changes of acidified water to remove excess stain.[14][15]

-

Dehydration and Mounting: Dehydrate the sections in three changes of 100% ethanol, clear in xylene, and mount with a resinous medium.[14][15]

-

Visualization: Collagen fibers will appear red under bright-field microscopy.[14] Under polarized light, thicker type I collagen fibers will show yellow-orange birefringence, while thinner type III collagen fibers will appear green.[16]

-

Conclusion

This compound represents a significant advancement in the development of cosmetic and dermatological ingredients aimed at combating the signs of aging. Its well-defined mechanisms of action, including the inhibition of progerin synthesis and the protection of the extracellular matrix from enzymatic degradation, are supported by robust in vitro and in vivo data. This technical guide provides a comprehensive resource for scientists and researchers, offering detailed insights into the biological pathways it modulates and the experimental protocols required for its evaluation. The multi-targeted approach of this compound in preserving ECM integrity and mitigating cellular senescence underscores its potential in the development of next-generation anti-aging therapies.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. Function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. nbinno.com [nbinno.com]

- 5. cipherskincare.com [cipherskincare.com]

- 6. News - Can this compound delay aging? [gtpeptide.com]

- 7. This compound (Explained + Products) [incidecoder.com]

- 8. nbinno.com [nbinno.com]

- 9. skintypesolutions.com [skintypesolutions.com]

- 10. salk.edu [salk.edu]

- 11. allevi3d.com [allevi3d.com]

- 12. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 13. stainsfile.com [stainsfile.com]

- 14. med.emory.edu [med.emory.edu]

- 15. dbiosys.com [dbiosys.com]

- 16. cancerdiagnostics.com [cancerdiagnostics.com]

Trifluoroacetyl Tripeptide-2 as an Elastase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, has emerged as a significant agent in dermatological and cosmetic science for its potent anti-aging properties.[1] Marketed commercially as Progeline™, this tripeptide (TFA-Val-Try-Val-OH) is specifically engineered as an inhibitor of elastase and matrix metalloproteinases (MMPs).[2][3] Its primary function is to counteract the degradation of the extracellular matrix (ECM), thereby addressing signs of cutaneous aging such as wrinkles, sagging, and loss of firmness.[4][5] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action as an elastase inhibitor, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Elastase Inhibition and Beyond

This compound employs a multi-faceted approach to mitigate the signs of aging, centered on the inhibition of key enzymatic processes that degrade the skin's structural integrity.

Direct Inhibition of Elastase and MMPs

Human neutrophil elastase (HNE) is a serine protease that plays a critical role in the breakdown of elastin, a key protein responsible for the skin's elasticity and resilience.[4][6] With age and environmental stress, elastase activity increases, leading to a loss of skin firmness and the formation of wrinkles.[4] this compound acts as a potent, reversible inhibitor of elastase.[7][8] Its trifluoroacetyl group enhances its stability and interaction with the enzyme, effectively blocking its catalytic activity.[1][7]

In addition to elastase, this peptide also inhibits the activity of various matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-9.[2] These enzymes are responsible for the degradation of collagen and other essential components of the extracellular matrix.[1][5] By suppressing both elastase and MMPs, this compound preserves the structural framework of the dermis.[4][9]

Modulation of Progerin Synthesis

A key aspect of this compound's activity is its ability to reduce the synthesis of progerin, a toxic protein that contributes to accelerated cellular aging.[3][4] Progerin accumulation disrupts normal cellular function, leading to DNA damage and signs of premature aging.[2] By downregulating progerin production, the peptide helps to maintain cellular health and longevity, thereby delaying the senescence of skin cells.[3][10][11]

Stimulation of ECM Synthesis and Cellular Communication

Beyond its inhibitory effects, this compound actively promotes the synthesis of crucial ECM components. It has been shown to upregulate the expression of genes such as COL1A1 and ELN, which are responsible for the production of collagen and elastin, respectively.[1] Furthermore, the peptide enhances cellular communication by influencing key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which stimulates fibroblast activity and further boosts collagen production.[1] It also increases the production of syndecan, a proteoglycan involved in maintaining skin homeostasis.[9][12]

Signaling Pathway Overview

Caption: Mechanism of this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated in a series of in-vitro, ex-vivo, and in-vivo studies. The following tables summarize the key quantitative findings from these assessments.

Table 1: In-Vitro Efficacy

| Parameter Assessed | Concentration | Result | Reference |

| Progerin Synthesis Inhibition in Fibroblasts | 0.005 ppm | -18.0% (p < 0.05) | [12] |

| Progerin Synthesis Inhibition in Fibroblasts | 0.05 ppm | -21.9% (p < 0.05) | [12] |

| Syndecan-1 Synthesis Increase in Keratinocytes | 0.0005 ppm | +19% (p < 0.05) | [12] |

| Syndecan-1 Synthesis Increase in Keratinocytes | 0.005 ppm | +56% (p < 0.05) | [12] |

| MMP-1, MMP-3, MMP-9 Inhibition | Dose-dependent | Significant inhibition | [12] |

Table 2: Ex-Vivo Efficacy

| Parameter Assessed | Result | Reference |

| Protection against Elastase-induced Degradation | 100% protection of elastic fibers | [12] |

| Protection against Collagenase-induced Degradation | 43% protection of collagen fibers | [12] |

Table 3: In-Vivo (Clinical) Efficacy

| Parameter Assessed | Duration | Concentration | Result | Reference |

| Skin Firmness Improvement | 28 days | 2% Progeline™ | +20.0% (p < 0.1) | [12] |

| Skin Elasticity Improvement | 28 days | 2% Progeline™ | +20.9% (p < 0.1) | [12] |

| Skin Visco-elasticity Improvement | 28 days | 2% Progeline™ | +13.3% (p < 0.01) | [12] |

| Jawline Lifting | 56 days | 2% Progeline™ | Up to 10% improvement | [10] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, providing insight into how the efficacy of this compound was determined.

In-Vitro Elastase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on elastase activity.

-

Objective: To quantify the inhibition of neutrophil elastase by this compound.

-

Materials: Human Neutrophil Elastase (HNE), a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer, test compound (this compound), and a control inhibitor.[13]

-

Procedure:

-

HNE is pre-incubated with varying concentrations of this compound in a 96-well plate.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The plate is incubated at 37°C, and fluorescence (Ex/Em = 400/505 nm) is measured kinetically.

-

The rate of substrate hydrolysis is proportional to elastase activity. A decrease in the rate in the presence of the test compound indicates inhibition.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

Caption: Workflow for an in-vitro elastase inhibition assay.

Cell-Based Assay for Progerin Synthesis

This protocol is used to assess the effect of this compound on progerin levels in cultured human skin cells.

-

Objective: To determine if this compound can reduce the synthesis of progerin in human dermal fibroblasts.

-

Cell Culture: Mature human dermal fibroblasts are cultured in appropriate media.

-

Procedure:

-

Fibroblasts are treated with different concentrations of this compound for a specified period (e.g., 96 hours).[3]

-

After incubation, the cells are lysed to extract total protein.

-

Progerin levels in the cell lysates are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for progerin.[3]

-

A reduction in progerin concentration in treated cells compared to untreated controls indicates an inhibitory effect.

-

In-Vivo Clinical Study Protocol

This outlines the typical design for a clinical trial to evaluate the anti-aging effects of a topical formulation containing this compound.

-

Objective: To assess the efficacy of a cream containing this compound in improving skin firmness, elasticity, and reducing wrinkles.

-

Study Design: A randomized, double-blind, placebo-controlled, split-face study.

-

Participants: A cohort of volunteers (e.g., 13 women, aged 54 to 66) with visible signs of skin aging, such as sagging skin.[14]

-

Procedure:

-

Participants apply a cream containing the active ingredient (e.g., 2% Progeline™) to one side of their face and a placebo cream to the other side, twice daily for a set duration (e.g., 28 or 56 days).[12][14]

-

Measurements: Skin parameters are measured at baseline (Day 0) and at the end of the study period.

-

Firmness and Elasticity: A cutometer is used to measure the skin's mechanical properties by applying negative pressure and recording the skin's deformation and return.[12]

-

Wrinkle Depth and Sagging: Advanced imaging techniques (e.g., facial macrophotography, 3D imaging) are used to quantify changes in skin topography.[12]

-

-

Analysis: Statistical analysis is performed to compare the changes in the active-treated side versus the placebo-treated side.

-

Conclusion

This compound is a well-documented, multi-functional peptide that serves as a potent inhibitor of elastase and MMPs. Its comprehensive mechanism of action, which also includes the reduction of the cellular senescence marker progerin and the stimulation of essential extracellular matrix proteins, provides a robust defense against the visible signs of skin aging. The quantitative data from in-vitro and in-vivo studies consistently demonstrate its efficacy in improving skin firmness, elasticity, and reducing wrinkles. For researchers and professionals in drug development and cosmetics, this compound represents a scientifically-backed ingredient for advanced anti-aging formulations.

References

- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 2. News - Can this compound delay aging? [gtpeptide.com]

- 3. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 4. cipherskincare.com [cipherskincare.com]

- 5. Progeline: What is It & How Does it Help? | MiamiMD [miamimd.co]

- 6. frontiersin.org [frontiersin.org]

- 7. The indirect mechanism of action of the trifluoroacetyl peptides on elastase. Enzymatic and 19F NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoroacetyl tripeptides as potent inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. amvigororganics.com [amvigororganics.com]

- 10. skintypesolutions.com [skintypesolutions.com]

- 11. gardenofwisdom.com [gardenofwisdom.com]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 14. mobelbiochem.com [mobelbiochem.com]

The Multifaceted Modulation of Biochemical Pathways by Trifluoroacetyl Tripeptide-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetyl tripeptide-2 (TT2), a synthetic biomimetic peptide, has emerged as a significant modulator of key biochemical pathways implicated in skin aging. This technical guide provides an in-depth analysis of the mechanisms of action of TT2, focusing on its ability to inhibit progerin synthesis, protect the extracellular matrix (ECM), stimulate the synthesis of crucial dermal proteins, and enhance cellular communication. This document summarizes the available quantitative data, presents detailed experimental protocols for the evaluation of its efficacy, and provides visual representations of the modulated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of dermatology and drug development.

Introduction

Skin aging is a complex biological process characterized by progressive alterations in cellular and molecular functions, leading to visible signs such as wrinkles, sagging, and loss of elasticity.[1][2] A key contributor to this process is the degradation of the extracellular matrix (ECM), a network of proteins and proteoglycans that provides structural and biochemical support to dermal cells.[1][2] this compound is a synthetic tripeptide designed to counteract these age-related changes through a multi-pathway approach.[3] This guide delves into the core biochemical pathways modulated by this peptide.

Core Biochemical Pathways Modulated by this compound

This compound exerts its anti-aging effects by intervening in several critical pathways:

-

Inhibition of Progerin Synthesis: TT2 is a potent inhibitor of progerin, a toxic protein that accumulates with age and accelerates cellular senescence.[4][5][6]

-

Protection of the Extracellular Matrix: The peptide safeguards the integrity of the ECM by inhibiting the activity of enzymes that degrade essential structural proteins.[7][8]

-

Stimulation of ECM Component Synthesis: TT2 actively promotes the production of key components of the ECM, thereby helping to rebuild and strengthen the dermal structure.[7][8]

-

Enhancement of Cellular Communication: The tripeptide influences signaling pathways that are crucial for intercellular communication and the regulation of skin homeostasis and repair.[3][7]

-

Antioxidant Activity: TT2 exhibits antioxidant properties, further protecting the skin from oxidative stress-induced damage.[7]

The following sections provide a detailed exploration of these pathways, supported by quantitative data and experimental methodologies.

Inhibition of Progerin Synthesis

Progerin, a truncated form of lamin A, is a biomarker of cellular aging.[1] Its accumulation leads to nuclear defects, DNA damage, and accelerated senescence.[8][9] this compound has been shown to significantly reduce the synthesis of progerin in fibroblasts.[1][8][9]

Quantitative Data:

| Concentration of TT2 | Reduction in Progerin Synthesis | Statistical Significance | Cell Type | Reference |

| 0.005 ppm | 18.0% | p < 0.05 | Mature Human Normal Fibroblasts | [1] |

| 0.05 ppm | 21.9% | p < 0.05 | Mature Human Normal Fibroblasts | [1] |

Experimental Protocol: Progerin ELISA Assay

A detailed protocol for quantifying progerin levels in cell lysates, as demonstrated in laboratory studies, is as follows:

-

Cell Culture: Mature human normal fibroblasts are cultured to the desired confluence.

-

Treatment: The cells are incubated with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) or a vehicle control for a specified period (e.g., 96 hours).

-

Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed to extract cellular proteins.

-

Quantification: The concentration of progerin in the cell lysates is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit for progerin.

-

Data Analysis: The results are expressed as a percentage reduction in progerin synthesis compared to the vehicle control. Statistical significance is determined using an appropriate statistical test, such as a t-test.[10]

Signaling Pathway:

Caption: Inhibition of Progerin Synthesis Pathway.

Protection and Synthesis of the Extracellular Matrix

This compound protects the ECM through a dual mechanism: inhibiting degrading enzymes and stimulating the synthesis of its components.

2.2.1. Inhibition of Matrix Metalloproteinases (MMPs) and Elastase

MMPs and elastase are enzymes that break down collagen and elastin (B1584352), respectively, leading to a loss of skin firmness and elasticity. TT2 has been shown to inhibit the activity of several MMPs and elastase.[1][8]

Quantitative Data:

| Enzyme | Inhibition by TT2 | Notes | Reference |

| MMP-1 | Significant, dose-dependent inhibition | - | [1] |

| MMP-3 | Significant, dose-dependent inhibition | - | [1] |

| MMP-9 | Significant, dose-dependent inhibition | - | [1] |

| Elastase | Significant inhibition | - | [8] |

Experimental Protocol: MMP/Elastase Inhibition Assays

-

Enzyme and Substrate Preparation: Purified human MMPs (MMP-1, MMP-3, MMP-9) or elastase and their respective fluorogenic substrates are prepared.

-

Incubation: The enzymes are pre-incubated with various concentrations of this compound or a control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.

-

Data Analysis: The rate of the reaction is calculated, and the inhibitory effect of TT2 is determined as a percentage reduction in enzyme activity compared to the control.

2.2.2. Stimulation of Syndecan-1, Collagen, and Elastin Synthesis

TT2 enhances the structural integrity of the skin by promoting the synthesis of key ECM components. It has been shown to increase the production of Syndecan-1, a proteoglycan that plays a role in skin homeostasis, and upregulate the genes responsible for collagen (COL1A1) and elastin (ELN) production.[1][7]

Quantitative Data:

| Biomarker | Concentration of TT2 | Increase in Synthesis | Statistical Significance | Cell Type | Reference |

| Syndecan-1 | 0.0005 ppm | ~19% | p < 0.05 | Human Keratinocytes | [1][11] |

| Syndecan-1 | 0.005 ppm | ~56% | p < 0.05 | Human Keratinocytes | [1][11] |

| Collagen (COL1A1 gene) | Not specified | Upregulated | - | Not specified | [7] |

| Elastin (ELN gene) | Not specified | Upregulated | - | Not specified | [7] |

Experimental Protocol: Syndecan-1 Synthesis Assay

-

Cell Culture: Human keratinocyte monolayers are cultured to confluence.

-

Treatment: The cells are treated with different concentrations of this compound (e.g., 0.0005 ppm and 0.005 ppm), a positive control (e.g., TGF-β), or a vehicle control.

-

Extraction: After a defined incubation period, cell lysates and culture supernatants are collected.

-

Quantification: The amount of Syndecan-1 is quantified using a specific ELISA kit.

-

Data Analysis: The results are expressed as a percentage increase in Syndecan-1 synthesis compared to the vehicle control.

Signaling Pathway:

Caption: Modulation of ECM Homeostasis.

Enhancement of Cellular Communication

This compound also modulates signaling pathways that are vital for cellular communication and skin health.

2.3.1. TGF-β Pathway

TT2 enhances the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is instrumental in promoting fibroblast activity and boosting collagen production.[7]

2.3.2. miRNA Modulation

The peptide can downregulate miR-29, a microRNA known to inhibit collagen synthesis.[7] By reducing the levels of miR-29, TT2 indirectly promotes collagen production.

Signaling Pathway:

Caption: Enhancement of Cellular Communication.

Antioxidant Activity via the Nrf2 Pathway

Oxidative stress is a major contributor to skin aging. This compound exhibits antioxidant properties by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] This pathway is a critical regulator of the body's antioxidant defense mechanisms.

Experimental Workflow:

Caption: General Experimental Workflow.

In Vivo Efficacy

The in vitro effects of this compound are corroborated by in vivo studies on human subjects, demonstrating its practical benefits in improving the signs of skin aging.

Quantitative Data from In Vivo Studies:

| Parameter | Treatment Duration | Improvement | Statistical Significance | Reference |

| Skin Firmness | 28 days | ~20% increase | - | [11] |

| Skin Elasticity | 28 days | ~20% increase | - | [11] |

| Jawline Sagging | 56 days | Up to 10% lift | - | [11] |

Conclusion